molecular formula C10H17N7O9S B560002 Gonyautoxin-4 CAS No. 64296-26-0

Gonyautoxin-4

Cat. No. B560002
CAS RN: 64296-26-0
M. Wt: 411.346
InChI Key: CETRDCWBMBILAL-LJRZAWCWSA-N
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Description

Gonyautoxins (GTX) are a group of toxic molecules naturally produced by algae . They are part of the saxitoxins group, a large group of neurotoxins . Gonyautoxin-4 is one of the eight molecules assigned to the group of gonyautoxins . Ingestion of gonyautoxins through consumption of mollusks contaminated by toxic algae can cause a human illness called paralytic shellfish poisoning (PSP) .


Synthesis Analysis

Gonyautoxins are naturally produced by several marine dinoflagellates species . A synthesis procedure of some of them is known as well. Gonyautoxin-2 can be synthesized from L-serine methyl ester, via gonyautoxin-3 . In this process, the L-serine methyl ester is treated with aldehyde, so that it can react to close the ring structure .


Molecular Structure Analysis

As part of the group of saxitoxins, the gonyautoxins have their structure based on the 2,6-diamino-4-methyl-pyrollo [1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents, some of them only by a mere stereoisomerism such as GTX-2 and GTX-3 .


Chemical Reactions Analysis

In order to overcome challenges in echinoderm and gastropod matrices, the conversion of Gonyautoxins 1 and 4 to Neosaxitoxin with 2-Mercaptoethanol has been optimized . This presents a new and less time-consuming method with a good recovery .


Physical And Chemical Properties Analysis

Gonyautoxin-4 has a molecular formula of C10H17N7O9S . Its CAS Number is 64296-26-0 and it has a molecular weight of 411.34600 g·mol-1 .

Scientific Research Applications

One significant application is the development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. In the case of Gonyautoxin-4, researchers have successfully selected, optimized, and characterized aptamers that can bind with high specificity to Gonyautoxin-1/4. This development has a substantial impact on public health as it offers a promising alternative to traditional analytical methods for the rapid detection of these marine biotoxins. The research has led to the construction of a label-free and real-time optical Biolayer Interferometry (BLI) aptasensor for detecting Gonyautoxin-1/4. This aptasensor demonstrates a broad detection range and high specificity, making it an efficient tool for detecting Gonyautoxin-1/4 in spiked shellfish samples with good reproducibility and stability​​.

Another aspect of research on Gonyautoxin-4 involves its detection and measurement in various biological matrices. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) have been optimized for this purpose. This kind of research is crucial for understanding the distribution and impact of these toxins in marine environments and food chains​​.

Moreover, Gonyautoxin-4, like other saxitoxins, has a well-defined molecular structure and synthesis process. The toxins are known for their neurotoxic effects, causing diseases such as paralytic shellfish poisoning (PSP). Their mechanism involves binding with high affinity to sodium channels in the postsynaptic membrane, blocking synaptic function and leading to symptoms like numbness, headaches, and potentially fatal respiratory paralysis. Research into the detoxification and potential treatments for PSP is ongoing, given the absence of a specific antitoxin​​.

Safety And Hazards

Contact with hydrochloric acid causes corrosive eye and skin damage resulting in redness, pain and severe skin burns . Inhalation of vapors can cause immediate pain and burns of the nose, throat and upper respiratory tract . Ingestion can cause immediate pain and burns to the mouth, throat, esophagus and gastrointestinal tract .

Future Directions

The identification in multiple vectors, as well as in unregulated species, suggests that a risk assessment and risk management update are required . Also, chemical and specific analyses for the detection of all analogues associated with the STX-group need to be established .

properties

IUPAC Name

[(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETRDCWBMBILAL-LJRZAWCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C([C@@]23N1C(=N)N([C@H]([C@@H]2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982853
Record name Gonyautoxin 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gonyautoxin IV

CAS RN

64296-26-0
Record name Gonyautoxin 4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64296-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gonyautoxin IV
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonyautoxin 4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gonyautoxin IV from Dinoflagellate
Source European Chemicals Agency (ECHA)
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Record name GONYAUTOXIN IV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z2LPD8YGH
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Citations

For This Compound
184
Citations
M Silva, V Rey, A Botana, V Vasconcelos, L Botana - Toxins, 2015 - mdpi.com
Paralytic Shellfish Toxin blooms are common worldwide, which makes their monitoring crucial in the prevention of poisoning incidents. These toxins can be monitored by a variety of …
Number of citations: 11 www.mdpi.com
MJ Boundy, DT Harwood, E Tommasi, E Burger… - Toxicon, 2021 - Elsevier
Saxitoxin and its derivatives, the paralytic shellfish toxins (PSTs), are well known to be toxic to humans, and maximum permitted levels in seafood have been established by regulatory …
Number of citations: 4 www.sciencedirect.com
S Hall, PB Reichardt, RA Neve - Biochemical and Biophysical Research …, 1980 - Elsevier
… increased the toxicity of those containing primarily Bl, 82, Cl, and C2 by factors of about 10,6,20, and 5, respectively, while those containing primarily neosaxitosin and gonyautoxin 4 did …
Number of citations: 94 www.sciencedirect.com
R Biré, S Krys, JM Frémy… - Journal of agricultural and …, 2003 - ACS Publications
… The purposes of this study were, first, to confirm that the suspect compound was not gonyautoxin 4, by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), and, …
Number of citations: 23 pubs.acs.org
H Shimada, IV Motylkova, TA Mogilnikova… - Plankton and Benthos …, 2011 - jstage.jst.go.jp
… as found in previous studies (major toxins: C2, gonyautoxin 4, neosaxitoxin and gonyautoxin 3). On the … tamarense obtained from all areas contained C2, gonyautoxin 4 (GTX4), neoSTX …
Number of citations: 13 www.jstage.jst.go.jp
M Asakawa, K Miyazawa, H Takayama, T Noguchi - Toxicon, 1995 - Elsevier
… HPLC analysis demonstrated that the toxin was composed mainly of gonyautoxin-4 (GTX4) wd protogonyautoxin-2 (PX2 or GTX8) (27.6 and 37.0 mole%, respectively). Total toxin …
Number of citations: 91 www.sciencedirect.com
Y Wu, AYT Ho, PY Qian, KSY Leung… - Journal of separation …, 2006 - Wiley Online Library
… toxins (PSTs), namely decarbamoylsaxitoxin (dcSTX), saxitoxin (STX), neosaxitoxin (NEO), gonyautoxin-2 (GTX-2), gonyautoxin-3 (GTX-3), gonyautoxin-1 (GTX-1), and gonyautoxin-4 (…
Y NAGASHIMA, T NOGUCHI, M TANAKA… - Journal of food …, 1991 - Wiley Online Library
… A mixture of gonyautoxin 1 and gonyautoxin 4 was more thermolabile; ie it retained little toxicity when heated at 120C for 60 min. HPLC and TLC analyses demonstrated that heating …
Number of citations: 25 ift.onlinelibrary.wiley.com
C García, A Rodriguez-Navarro, JC Díaz, R Torres… - Toxicon, 2009 - Elsevier
… In addition, the microsomes fraction also oxidized GTX3 and GTX2 into Gonyautoxin 4 (GTX 4) and Gonyautoxin 1 (GTX 1) resulting in 0.339 × 10 −3 …
Number of citations: 40 www.sciencedirect.com
MS Ahmed, E Jaime, MB Reichelt… - Intergovernmental …, 2001 - researchgate.net
… Fluorescence detector HPLC demonstrated that the puffer tïsh contain four types of paralytic shellfish poison, viz., saxitoxin, decarbamoylsaxitoxin, gonyautoxin 4 and …
Number of citations: 6 www.researchgate.net

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